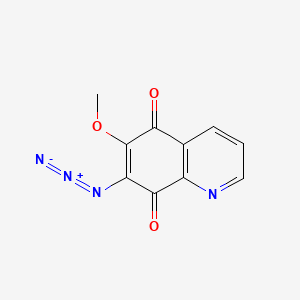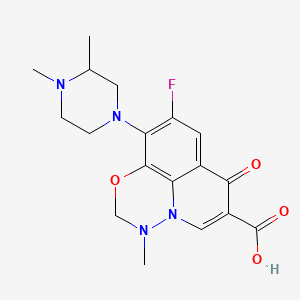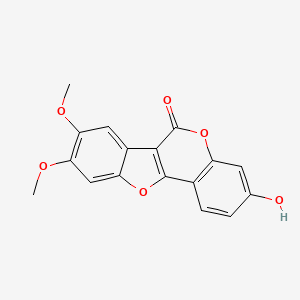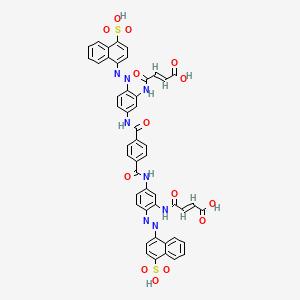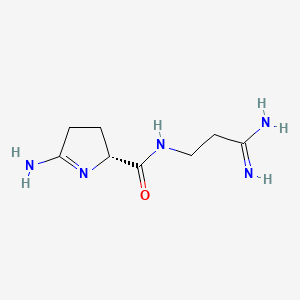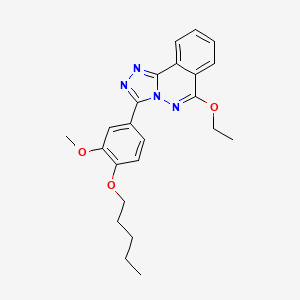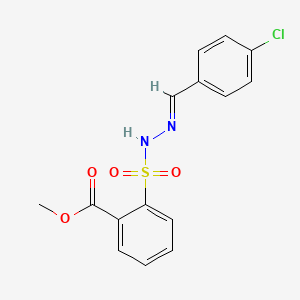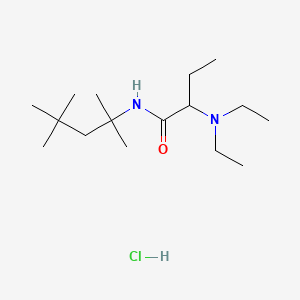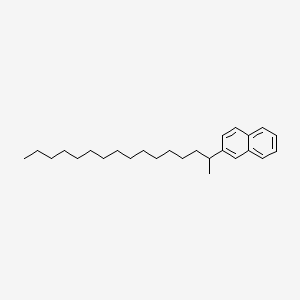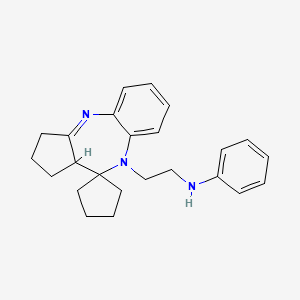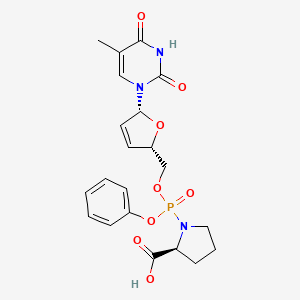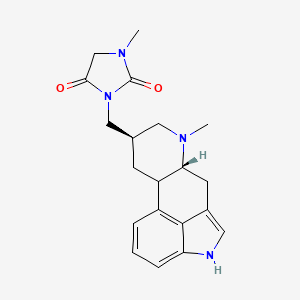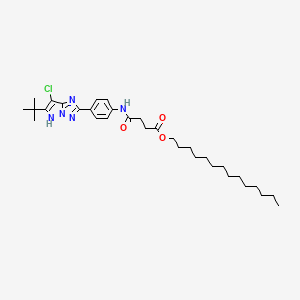
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester is a complex organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a unique structure with a pyrazolo-triazole moiety, which is often associated with various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4-((4-(7-chloro-6-(1,1-dimethylethyl)-3H-pyrazolo(1,5-b)(1,2,4)triazol-2-yl)phenyl)amino)-4-oxo-, tetradecyl ester typically involves multiple steps:
Formation of the pyrazolo-triazole core: This can be achieved through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.
Attachment of the phenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling.
Introduction of the butanoic acid moiety: This can be done through esterification reactions using butanoic acid and appropriate alcohols under acidic conditions.
Final esterification: The tetradecyl ester is formed by reacting the intermediate with tetradecanol under acidic conditions.
Industrial Production Methods
Industrial production of such complex esters often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the pyrazolo-triazole ring, potentially leading to ring-opening or hydrogenation.
Substitution: The chloro group in the pyrazolo-triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Reduced pyrazolo-triazole derivatives.
Substitution: Various substituted pyrazolo-triazole derivatives.
Scientific Research Applications
Chemistry
The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology
In biological research, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine
The pyrazolo-triazole moiety is known for its pharmacological activities, including anti-inflammatory and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry
The ester functionality makes it useful in the flavor and fragrance industry, where it can be used to impart specific scents and flavors.
Mechanism of Action
The compound’s mechanism of action is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The pyrazolo-triazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid esters: Known for their use in flavors and fragrances.
Pyrazolo-triazole derivatives: Studied for their biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
The combination of the butanoic acid ester with the pyrazolo-triazole moiety makes this compound unique, offering a blend of properties from both functional groups. This uniqueness can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
152827-98-0 |
|---|---|
Molecular Formula |
C32H48ClN5O3 |
Molecular Weight |
586.2 g/mol |
IUPAC Name |
tetradecyl 4-[4-(6-tert-butyl-7-chloro-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C32H48ClN5O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-41-27(40)22-21-26(39)34-25-19-17-24(18-20-25)30-35-31-28(33)29(32(2,3)4)36-38(31)37-30/h17-20,36H,5-16,21-23H2,1-4H3,(H,34,39) |
InChI Key |
NBKRRHDJXJWXGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCC(=O)NC1=CC=C(C=C1)C2=NN3C(=N2)C(=C(N3)C(C)(C)C)Cl |
physical_description |
Dry Powder |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


